N-[4-(4-butoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-oxo-2H-chromene-3-carboxamide
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Overview
Description
N-[4-(4-butoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-oxo-2H-chromene-3-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a combination of a butoxyphenyl group, an oxadiazole ring, and a chromene carboxamide moiety, making it a subject of study in organic chemistry, medicinal chemistry, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(4-butoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-oxo-2H-chromene-3-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the butoxyphenyl derivative, followed by the formation of the oxadiazole ring through cyclization reactions. The final step involves coupling the oxadiazole intermediate with the chromene carboxamide under specific reaction conditions, such as the use of catalysts and controlled temperatures.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for scalability, including the use of continuous flow reactors and automated synthesis systems. The focus is on achieving high yields and purity while minimizing the use of hazardous reagents and solvents.
Chemical Reactions Analysis
Types of Reactions
N-[4-(4-butoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-oxo-2H-chromene-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the oxadiazole ring or the chromene moiety.
Substitution: The butoxyphenyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce different functional groups into the butoxyphenyl moiety.
Scientific Research Applications
N-[4-(4-butoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-oxo-2H-chromene-3-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s potential biological activity makes it a candidate for drug discovery and development.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of N-[4-(4-butoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-oxo-2H-chromene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- N-[4-(4-butoxyphenyl)-1,2,5-oxadiazol-3-yl]pentanamide
- N-[4-(4-butoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-methylpropanamide
- N-(4-butoxyphenyl)-4-(4′-nitrophenyl)-2-thiazolamine
Uniqueness
N-[4-(4-butoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-oxo-2H-chromene-3-carboxamide stands out due to its unique combination of structural features, which confer specific chemical and biological properties
Properties
Molecular Formula |
C22H19N3O5 |
---|---|
Molecular Weight |
405.4 g/mol |
IUPAC Name |
N-[4-(4-butoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-oxochromene-3-carboxamide |
InChI |
InChI=1S/C22H19N3O5/c1-2-3-12-28-16-10-8-14(9-11-16)19-20(25-30-24-19)23-21(26)17-13-15-6-4-5-7-18(15)29-22(17)27/h4-11,13H,2-3,12H2,1H3,(H,23,25,26) |
InChI Key |
XSWPHVHKNJBCNN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C2=NON=C2NC(=O)C3=CC4=CC=CC=C4OC3=O |
Origin of Product |
United States |
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